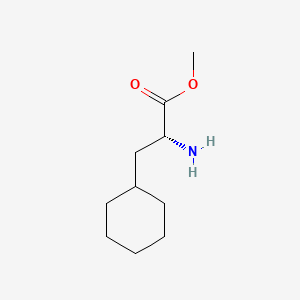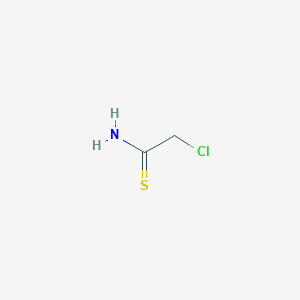
2-Chloroethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethanethioamide is an organic compound that belongs to the class of thioamides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide functional group. This substitution imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Chloroethanethioamide can be synthesized through several methods. One common approach involves the reaction of 2-chloroethanol with thiourea under acidic conditions. The reaction typically proceeds as follows:
HOCH2CH2Cl+NH2CSNH2→ClCH2CH2CSNH2+H2O
Industrial Production Methods: Industrial production of this compound often involves the use of thionating agents to convert amides or carboxylic acids into thioamides. This method is advantageous due to its functional compatibility and selectivity in converting oxygen atoms to sulfur atoms in complex molecules .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloroethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Azides, nitriles, and other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Chloroethanethioamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocycles and as a reagent in organic synthesis.
Biology: The compound is employed in the study of protein folding and dynamics due to its ability to form stable thioamide bonds.
Medicine: Thioamides, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-chloroethanethioamide involves its interaction with biological molecules through the formation of thioamide bonds. These bonds can alter the nucleophilicity and hydrogen bonding properties of the compound, leading to changes in its chemical reactivity and non-covalent interactions. The molecular targets and pathways involved include protein and peptide backbones, where the thioamide substitution can enhance target affinity and stability .
Comparación Con Compuestos Similares
2-Chloroethanol: An organic compound with similar structural features but different reactivity due to the presence of an oxygen atom instead of sulfur.
Thioacetamide: Another thioamide with a simpler structure, often used in similar applications.
Thiourea: A related compound with a similar sulfur-containing functional group.
Uniqueness: 2-Chloroethanethioamide is unique due to its specific combination of a chloroethyl group and a thioamide functional group. This combination imparts distinct chemical properties, making it valuable in specialized applications where other thioamides may not be as effective .
Propiedades
IUPAC Name |
2-chloroethanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClNS/c3-1-2(4)5/h1H2,(H2,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAQPUMLECIFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=S)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
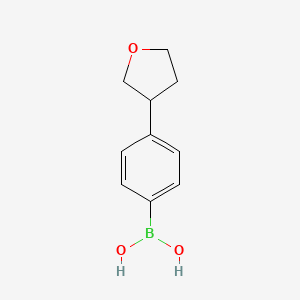

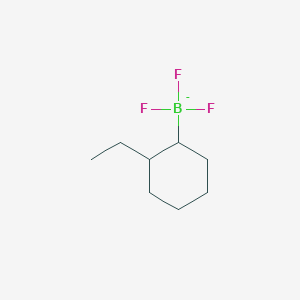
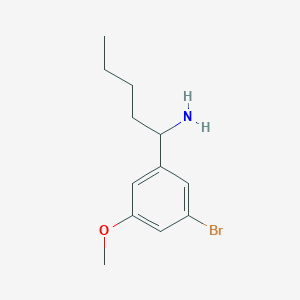
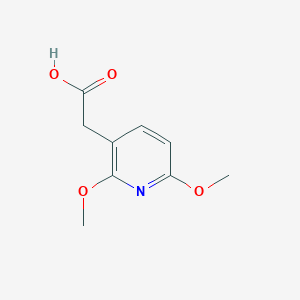

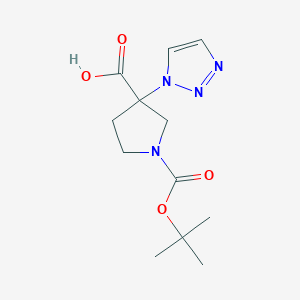
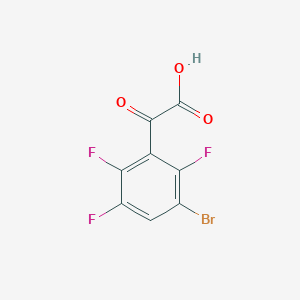
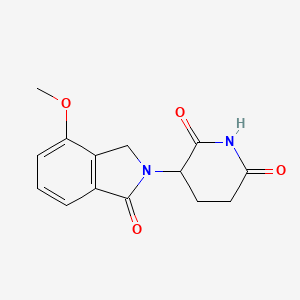

![2,5-Diamino-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12969583.png)
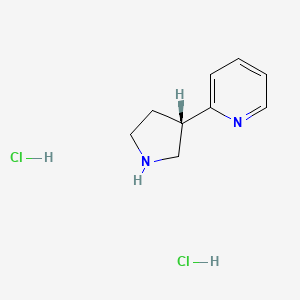
![7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine](/img/structure/B12969597.png)
